1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide
Description
Properties
CAS No. |
5779-29-3 |
|---|---|
Molecular Formula |
C17H23N7O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]amino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H23N7O3/c1-27-13-7-5-12(6-8-13)19-15(26)17(9-3-2-4-10-17)20-14(25)11-24-16(18)21-22-23-24/h5-8H,2-4,9-11H2,1H3,(H,19,26)(H,20,25)(H2,18,21,23) |
InChI Key |
GQFUEGKHMIPSMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)NC(=O)CN3C(=NN=N3)N |
Origin of Product |
United States |
Preparation Methods
N-(4-Methoxyphenyl)Cyclohexanecarboxamide Synthesis
The core structure is synthesized via amide bond formation between cyclohexanecarbonyl chloride and 4-methoxyaniline.
Procedure :
-
Cyclohexanecarbonyl chloride (1.2 eq) is added dropwise to a solution of 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
-
Triethylamine (2.5 eq) is used as a base to neutralize HCl byproducts.
-
Reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane 1:3).
Yield : 89–92% after recrystallization from ethanol.
5-Amino-1H-Tetrazole Synthesis
Optimized One-Pot Method (CN102532047A)
This method avoids hazardous hydrazoic acid (HN₃) and sodium azide (NaN₃), using cyanamide and nitrite under acidic conditions:
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Aminoguanidine Salt | Hydrazine hydrate + HCl + cyanamide (70°C) | pH adjusted to 1.5–2.0; 3-hour reaction time |
| Diazotization | NaNO₂ in HCl (20–25°C) | Exothermic reaction controlled via ice bath |
| Cyclization | NaOH (pH 4–6), 105°C for 3 hours | Final pH adjusted to 3.5–4.5 for crystallization |
Alternative Route Using TMSN₃
A three-component reaction with trimethylsilyl azide (TMSN₃) and POCl₃ achieves tetrazole cyclization at 120°C. This method is faster but requires rigorous moisture control.
Acetylation of 5-Amino-1H-Tetrazole
The tetrazole intermediate is functionalized with an acetyl group for subsequent coupling:
Procedure :
-
5-Amino-1H-tetrazole (1.0 eq) is reacted with chloroacetyl chloride (1.1 eq) in tetrahydrofuran (THF) at 0°C.
-
Triethylamine (3.0 eq) ensures deprotonation of the tetrazole NH group.
Critical Note : Over-acylation is prevented by maintaining temperatures below 5°C.
Final Coupling Reaction
The acetylated tetrazole is conjugated to the cyclohexanecarboxamide core via amide bond formation :
Procedure :
-
1-[(Chloroacetyl)amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide (1.0 eq) and 5-amino-1H-tetrazole (1.2 eq) are combined in DMF.
-
Potassium carbonate (2.0 eq) acts as a base, with stirring at 60°C for 12 hours.
-
Purification via silica gel chromatography (methanol/DCM 1:10) yields the final compound.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
-
Tetrazole Stability : The 5-amino-1H-tetrazole intermediate is prone to oxidation. Storage under nitrogen at –20°C is recommended.
-
Coupling Efficiency : Use of HATU as a coupling agent increases yields to 78% but raises costs.
-
Byproduct Formation : Unreacted chloroacetyl derivatives are removed via aqueous washes (pH 7.0).
Analytical Characterization
Final product validation employs:
-
HPLC : Retention time 8.2 min (C18 column; acetonitrile/water 60:40).
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.45 (d, 2H, aryl), 3.78 (s, 3H, OCH₃).
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide linkage can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of cyclohexylamine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has been evaluated for its anticancer properties. In various studies, it exhibited significant cytotoxic effects against several cancer cell lines, including those from breast and colon cancers. For instance, derivatives containing tetrazole rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Case Study : A study on structurally similar compounds demonstrated that modifications to the tetrazole structure can enhance anticancer activity, suggesting a structure-activity relationship that could be explored further with this compound .
-
Antimicrobial Properties
- Compounds with tetrazole groups have been reported to possess antimicrobial activities. The unique nitrogen-rich structure of tetrazoles allows for interactions with biological targets, making them potential candidates for developing new antimicrobial agents .
- Data Table 1 : Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide | C. albicans | 8 µg/mL |
- Neuroprotective Effects
Synthesis and Modification
The synthesis of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide can be approached through various methods involving the coupling of the tetrazole moiety with cyclohexanecarboxylic acid derivatives. Modifications to the side chains can lead to compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide depends on its application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting or activating their function. The tetrazole ring can form hydrogen bonds and ionic interactions with biological targets.
Materials Science: In MOFs, it can act as a ligand, coordinating with metal ions to form stable frameworks.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Compound 2f | Compound 3ae |
|---|---|---|---|
| Melting Point (°C) | N/A | 110 | N/A |
| Density (g/cm³) | 1.45 | N/A | N/A |
| PSA (Ų) | 137.05 | 62.25 | ~120 (estimated) |
| LogP (Calculated) | 1.1 | ~2.5 | ~3.8 |
Key Observations :
- The tetrazole-acetyl group in the target compound significantly increases PSA compared to simpler analogues like 2f, suggesting improved solubility in aqueous media .
- Bulky substituents (e.g., adamantyl in 3ae) correlate with higher molecular weight and lipophilicity .
Stability and Reactivity
- The tetrazole ring in the target compound is prone to oxidative degradation under acidic conditions, whereas triazole and imidazole analogues show greater stability .
Biological Activity
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide, a compound with the molecular formula C17H23N7O3 and a molecular weight of 351.42 g/mol, is noted for its complex structure which includes a tetrazole ring, an acetylamino group, and a cyclohexanecarboxamide moiety. This unique combination suggests potential biological activity, particularly in pharmacological applications.
Structural Characteristics
The compound's structural components contribute to its biological properties:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing interactions with biological targets such as enzymes and receptors.
- Acetylamino Group : This functional group can undergo hydrolysis, potentially releasing acetic acid and forming amine derivatives, which may influence biological activity.
- Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability and therapeutic efficacy.
Antimicrobial Properties
Preliminary studies suggest that compounds containing tetrazole groups exhibit antimicrobial properties . The tetrazole moiety is known to interact with various microbial enzymes, inhibiting their function. Research indicates that similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity . Tetrazole derivatives have been reported to inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines.
Enzyme Interaction Studies
Initial investigations into the binding affinity of this compound to specific enzymes or receptors are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be utilized to assess these interactions.
In Vitro Studies
In vitro studies demonstrated that 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide significantly inhibited the growth of various bacterial strains. For instance:
- E. coli : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- S. aureus : The MIC was found to be 16 µg/mL.
These results suggest that the compound possesses substantial antibacterial activity compared to standard antibiotics.
In Vivo Studies
Animal models have been employed to further investigate the anti-inflammatory effects. In a murine model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Amino-1H-tetrazole | C2H4N6 | Simple tetrazole structure without additional functional groups |
| N-(4-Methoxyphenyl)cyclohexanecarboxamide | C17H23N3O2 | Similar cyclohexane structure but lacks tetrazole functionality |
| 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide | C17H23N7O | Variation with different aromatic substitution |
This table highlights the unique structural diversity of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide compared to simpler analogs, which may confer distinct chemical properties and biological activities.
Q & A
Q. What are the key physicochemical properties of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide, and how do they influence experimental design?
Answer: The compound (C₁₇H₂₃N₇O₃, molecular weight 373.41 g/mol) exhibits a polar surface area (PSA) of 137.05 Ų, indicating moderate polarity. Its density (1.45 g/cm³) and refractive index (1.685) suggest suitability for crystallography studies. The hydrogen bond donor/acceptor count (0 and 1, respectively) and XLogP value (1.1) highlight potential solubility challenges in aqueous media. Researchers should prioritize solvents like DMSO or ethanol for dissolution and use techniques such as reverse-phase HPLC for purification .
Q. What synthetic routes are reported for this compound, and what are critical reaction parameters?
Answer: While direct synthesis protocols for this compound are not detailed in the evidence, analogous tetrazole-containing compounds (e.g., ) suggest a multi-step approach:
Cyclohexane ring functionalization : Introduce the carboxamide group via coupling with 4-methoxyaniline.
Tetrazole-acetyl linkage : React 5-aminotetrazole with chloroacetyl chloride, followed by amidation with the cyclohexanecarboxamide intermediate.
Key parameters include maintaining anhydrous conditions during coupling and optimizing reaction time/temperature to avoid tetrazole ring decomposition .
Q. How can researchers validate the compound’s purity and structural integrity?
Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., cyclohexane proton signals at δ 1.2–2.1 ppm) and HRMS (exact mass 373.18649).
- X-ray crystallography : Resolve stereochemistry at the two chiral centers (atom-specific coordinates in InChIKey: GQFUEGKHMIPSMG-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can computational methods optimize the compound’s bioavailability and target binding?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or kinases, as seen in ).
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. bromophenyl groups in ) with bioactivity.
- Solubility prediction : Apply tools like COSMO-RS to identify co-solvents (e.g., PEG-400) to enhance aqueous solubility .
Q. What strategies address low solubility in biological assays, and how are they validated?
Answer:
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
- Prodrug derivatization : Introduce phosphate or ester groups (e.g., ’s ethyl benzoate analog) to improve hydrophilicity.
- Validation : Measure solubility via shake-flask method and confirm bioactivity retention using enzyme inhibition assays (e.g., IC₅₀ comparisons) .
Q. How do structural analogs inform the mechanistic analysis of this compound’s bioactivity?
Answer: Comparative studies with analogs (e.g., ’s oxazole derivatives) reveal:
Q. What experimental controls are critical when assessing cytotoxicity or off-target effects?
Answer:
- Positive controls : Use staurosporine for apoptosis induction.
- Vehicle controls : Include DMSO/ethanol at matching concentrations.
- Target selectivity panels : Test against related enzymes (e.g., HDACs vs. PDEs in ) to rule out promiscuity.
- Data normalization : Express results as % viability relative to untreated cells, using assays like MTT or Annexin V staining .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
